5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Overview
Description
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a pyrazolone core substituted with a 4-chlorophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone compound. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the product is isolated by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazolone derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Halogenated phenyl-pyrazolones.
Scientific Research Applications
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one involves its interaction with various molecular targets. In biological systems, it is believed to inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound may also interact with microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromo-phenyl)-2,4-dihydro-pyrazol-3-one
- 5-(4-Methyl-phenyl)-2,4-dihydro-pyrazol-3-one
- 5-(4-Nitro-phenyl)-2,4-dihydro-pyrazol-3-one
Uniqueness
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one is unique due to the presence of the chlorine atom, which enhances its electron-withdrawing properties and influences its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTDROBHTXFJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406515 | |
Record name | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59719-19-6 | |
Record name | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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